trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trideuteriomethyl group, which is a deuterated form of the methyl group, and a quinoxaline moiety. The incorporation of deuterium atoms enhances the compound’s stability and provides unique properties that are valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate involves multiple steps. One common method starts with the preparation of perdeuteriated 3-methyl-2,4-pentanedione, which is then converted through an 8-step synthesis process. This process includes the intermediacy of tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions typically involve the use of deuterated reagents and controlled environments to maintain the fidelity of isotope substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The use of deuterated reagents in bulk and advanced purification techniques are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline moiety.
Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with altered electronic properties.
Scientific Research Applications
Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying reaction mechanisms and isotope effects.
Biology: Employed in labeling studies to track metabolic pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate involves its interaction with specific molecular targets. The trideuteriomethyl group can influence the compound’s binding affinity and stability, leading to enhanced biological activity. The quinoxaline moiety interacts with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline structure and exhibit comparable biological activities.
N,N-Disubstituted Thioureas: These compounds also contain nitrogen and oxygen atoms and are used in similar applications.
Uniqueness
Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate is unique due to the presence of the trideuteriomethyl group, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and stability are crucial.
Properties
IUPAC Name |
trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7,18H,1H3/b8-6+,13-12?/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVRAQIQQEBLN-HXOMEDNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=NC=C1C=[N+](C2=CC=CC=C2N1O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N=N/C=C/1\C=[N+](C2=CC=CC=C2N1O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.